molecular formula C15H16O3 B12495603 2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- CAS No. 55847-93-3

2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl-

Cat. No.: B12495603
CAS No.: 55847-93-3
M. Wt: 244.28 g/mol
InChI Key: VAEKHSAKGNSTSZ-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones It is characterized by the presence of a benzoyl group, a hydroxy group, and two methyl groups attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- can be achieved through several methods. One common approach involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones under different conditions. Various catalysts such as 4 Å molecular sieves, l-histidine in ionic liquid, silica-diphenic acid, and Pd(0) nanoparticles in water have been employed to facilitate this reaction .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yields and purity. The use of reusable catalysts and mild reaction conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations. Conditions such as the presence of catalysts, specific temperatures, and solvents play a crucial role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative reactions. The compound’s inhibitory effects on enzymes like lipoxygenase and tyrosinase are due to its binding to the active sites of these enzymes, thereby preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

CAS No.

55847-93-3

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2-[hydroxy(phenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C15H16O3/c1-15(2)8-11(16)13(12(17)9-15)14(18)10-6-4-3-5-7-10/h3-7,18H,8-9H2,1-2H3

InChI Key

VAEKHSAKGNSTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C(C2=CC=CC=C2)O)C(=O)C1)C

Origin of Product

United States

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